
Leptomycin B
Übersicht
Beschreibung
Leptomycin B is a secondary metabolite produced by Streptomyces species It was initially discovered as a potent antifungal compoundThis compound has significant implications in various fields, including biology, medicine, and industry .
Vorbereitungsmethoden
Leptomycin B is typically isolated from Streptomyces species. The preparation involves culturing the bacteria under specific conditions to produce the compound. The isolation process includes extraction with organic solvents, followed by purification using chromatographic techniques. The compound is then characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry .
Analyse Chemischer Reaktionen
Leptomycin B unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Alkylierung: This compound alkyliert den Cysteinrest im Chromosomenregion-Maintenance-1-Protein und hemmt so dessen Funktion.
Michael-Addition: Die Verbindung reagiert mit Nukleophilen über einen Michael-Additionsmechanismus, insbesondere an seiner α, β-ungesättigten δ-Lacton-Einheit.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Nukleophile wie Thiole und Amine, und die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Verbindung zu erhalten. Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Versionen von this compound mit veränderten biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Leptomycin B has been extensively studied for its anti-cancer properties, particularly in various types of malignancies.
Case Studies
- Gastric Carcinoma : A study demonstrated that this compound inhibited proliferation, migration, and invasion of gastric carcinoma cells (HGC-27 and AGS) through autophagy impairment. The treatment led to increased levels of autophagy-related proteins LC3-II and p62, indicating disrupted autophagic degradation .
- Non-Small Cell Lung Cancer : Research indicated that combining this compound with gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, enhanced cytotoxic effects in A549 cells by overcoming drug resistance. The combination therapy showed a synergistic effect, suggesting that this compound can potentiate the efficacy of existing cancer treatments .
Cellular Biology Research
This compound serves as a valuable tool in cellular biology for studying nucleocytoplasmic transport mechanisms.
Impact on Protein Localization
By inhibiting CRM1, this compound facilitates the accumulation of proteins like p53 within the nucleus. This property is exploited to investigate the roles of various proteins in cellular processes such as apoptosis and cell cycle regulation .
Experimental Applications
- p53 Stabilization : In cervical cancer cell lines, this compound increased the transcriptional activity of p53, leading to enhanced apoptosis in a p53-dependent manner. This application underscores its potential for developing targeted therapies that exploit p53 pathways .
- MAPKAP Kinase 2 : Studies have shown that this compound affects the phosphorylation-dependent nuclear export of MAPKAP kinase 2, providing insights into signaling pathways involved in stress responses .
Drug Development
This compound has been instrumental in drug development research aimed at improving therapeutic efficacy while minimizing side effects.
Derivatives Development
Due to dose-limiting toxicities observed in clinical trials with this compound, researchers have developed semi-synthetic derivatives that retain anti-cancer activity but exhibit better tolerance in vivo. These derivatives are being explored for their potential to treat various cancers with fewer side effects .
Wirkmechanismus
Leptomycin B exerts its effects by specifically binding to the chromosomal region maintenance 1 protein at cysteine residue 528. This binding inhibits the interaction between chromosomal region maintenance 1 protein and proteins containing a nuclear export signal, thereby blocking their export from the nucleus to the cytoplasm . This inhibition leads to the nuclear accumulation of proteins that shuttle between the cytosol and nucleus, such as the DNA sensor cyclic GMP-AMP synthase and the serine kinase interleukin-1 receptor-associated kinase 1 .
Vergleich Mit ähnlichen Verbindungen
Leptomycin B ist einzigartig in seiner potenten und spezifischen Hemmung des nuklearen Exports. Ähnliche Verbindungen umfassen:
Anguinomycin A: Ein weiterer Hemmstoff des nuklearen Exports, der über einen ähnlichen Mechanismus an das Chromosomenregion-Maintenance-1-Protein bindet.
Ratjadon A: Eine Verbindung mit einer ähnlichen Struktur und einem ähnlichen Wirkmechanismus wie this compound.
Selektive Inhibitoren des nuklearen Exports (SINE)-Verbindungen: Diese Verbindungen, wie z. B. KPT-185, KPT-335 und KPT-350, zielen auf das Chromosomenregion-Maintenance-1-Protein ab, sind aber im Vergleich zur irreversiblen Bindung von this compound langsam reversibel
This compound zeichnet sich durch seine irreversible Bindung an das Chromosomenregion-Maintenance-1-Protein aus, was es zu einem hochwirksamen Hemmstoff des nuklearen Exports macht .
Eigenschaften
CAS-Nummer |
87081-35-4 |
---|---|
Molekularformel |
C33H48O6 |
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+ |
InChI-Schlüssel |
YACHGFWEQXFSBS-SAYXANOCSA-N |
SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Isomerische SMILES |
CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
Kanonische SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
87081-35-4 |
Piktogramme |
Flammable; Acute Toxic; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo- CI 940 CI-940 elactocin leptomycin B PD 114720 PD-114,720 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Leptomycin B directly interacts with and inhibits CRM1 (Chromosomal Region Maintenance 1), also known as exportin 1, a protein crucial for nuclear export. [, , , ]
A: this compound forms a covalent bond with a cysteine residue (Cys528) within the nuclear export signal (NES) binding groove of CRM1. This interaction is further stabilized by subsequent hydrolysis of LMB's lactone ring, ultimately blocking the binding of cargo proteins to CRM1 for nuclear export. []
ANone: Inhibiting CRM1 with LMB traps proteins containing a leucine-rich NES within the nucleus. This nuclear retention can have diverse effects, including:
* **Activation of tumor suppressor pathways:** LMB can lead to nuclear accumulation and activation of p53, a critical tumor suppressor, inducing cell cycle arrest and apoptosis in some cancer cells. [, , , , , , ] * **Disruption of viral replication:** Several viruses, including HIV and FIV, rely on CRM1 for exporting viral proteins or RNA. LMB treatment can disrupt these processes, inhibiting viral replication. [, , ] * **Altered localization of signaling proteins:** LMB can alter the subcellular localization of various signaling proteins, impacting cellular processes like proliferation, differentiation, and stress responses. [, , , , ]
A: While LMB primarily targets nuclear export, research indicates that inhibiting nuclear export can indirectly influence nuclear import rates for proteins that shuttle between the nucleus and cytoplasm. This effect is likely due to the interconnected nature of nuclear import and export processes. []
A: The molecular formula of this compound is C29H38O6, and its molecular weight is 482.6 g/mol. []
A: The absolute stereochemistry of LMB has been determined using nuclear magnetic resonance (NMR) spectroscopy, with comparisons drawn to a related compound, callystatin A. This analysis, combined with total synthesis efforts, confirmed the absolute configuration of its stereocenters. []
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. There is limited information on its material compatibility and stability under various conditions.
A: While the provided research doesn't delve into specific LMB analogs, studies with related compounds and LMB derivatives generated through microbial conversion suggest modifications can alter its potency and potentially its interactions with CRM1. []
A: In vitro studies demonstrate that LMB can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric carcinoma cells. This anti-cancer activity is suggested to be linked to interference with autophagy function. [] LMB also shows synergistic effects with other chemotherapeutic agents like doxorubicin in preclinical models of lung cancer. [, ]
A: One study identified a this compound resistance gene in Schizosaccharomyces pombe that encodes a protein similar to mammalian P-glycoproteins, which are known to efflux drugs from cells. This finding suggests that drug efflux could contribute to LMB resistance. [] Additionally, some cancer cells, particularly those with wild-type p53, show resistance to LMB treatment. []
A: The research mentions Selinexor as an example of a clinically tested CRM1 inhibitor. It's crucial to note that while Selinexor and LMB share the same target, their binding modes, pharmacokinetic properties, and potential off-target effects might differ. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.